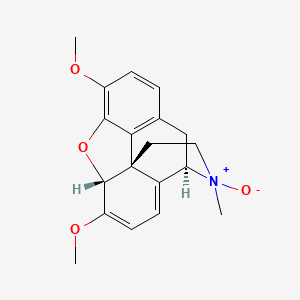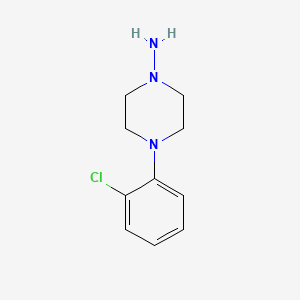![molecular formula C24H40O4 B13411155 4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)
4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized through several methods. One common method involves the reduction of 7-ketolithocholic acid using metallic sodium in n-propyl alcohol, which was first demonstrated by Kanazawa et al. in 1954 . Another method involves the catalytic hydrogenation of 3α-hydroxy-7-oxo-5β-cholanate using Raney nickel as the catalyst in the presence of a base at 40°C and atmospheric pressure .
Industrial Production Methods: Industrial production of ursodeoxycholic acid often involves the biotransformation of chenodeoxycholic acid using engineered 7α- and 7β-hydroxysteroid dehydrogenases. This method is preferred due to its high efficiency and environmental friendliness . The process involves the use of Clostridium species to achieve the biotransformation .
Analyse Des Réactions Chimiques
Types of Reactions: Ursodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and epimerization. For example, the oxidation of chenodeoxycholic acid to 7-ketolithocholic acid, followed by reduction to ursodeoxycholic acid, is a common synthetic route .
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly employs metallic sodium or catalytic hydrogenation with Raney nickel.
Epimerization: Involves the use of 7α- and 7β-hydroxysteroid dehydrogenases.
Major Products: The major product of these reactions is ursodeoxycholic acid itself, which is used in various therapeutic applications .
Applications De Recherche Scientifique
Ursodeoxycholic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in the metabolism of bile acids and its effects on gut microbiota.
Medicine: Widely used in the treatment of liver diseases, such as primary biliary cholangitis and non-alcoholic fatty liver disease.
Industry: Employed in the pharmaceutical industry for the production of various bile acid derivatives.
Mécanisme D'action
Ursodeoxycholic acid is often compared with other bile acids, such as chenodeoxycholic acid and cholic acid:
Chenodeoxycholic Acid: Similar choleretic effects but less well-tolerated in humans and lacks immunomodulating properties.
Cholic Acid: More hydrophobic and toxic compared to ursodeoxycholic acid.
Uniqueness: Ursodeoxycholic acid is unique due to its hydrophilicity, which makes it less toxic and more effective in treating liver and gallbladder diseases .
Comparaison Avec Des Composés Similaires
- Chenodeoxycholic acid
- Cholic acid
- Glycoursodeoxycholic acid
- Tauroursodeoxycholic acid
Propriétés
Formule moléculaire |
C24H40O4 |
|---|---|
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
4-[(3R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16-,17?,18?,19?,20?,22?,23?,24?/m1/s1 |
Clé InChI |
RUDATBOHQWOJDD-YMMRGBCXSA-N |
SMILES isomérique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CC[C@H](C4)O)C)O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B13411099.png)


![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)

![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)
![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)




